[1-Adamantyloxy(hydroxy)phosphoryl]formic acid
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Overview
Description
Phosphinecarboxylic acid, hydroxy(tricyclo(3311(3,7))dec-1-yloxy)-, oxide is a complex organic compound with a unique structure It features a tricyclo[3311(3,7)]decane backbone, which is a highly rigid and stable structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide typically involves multiple steps. One common method includes the reaction of tricyclo[3.3.1.1(3,7)]decane derivatives with phosphine reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while reduction can produce various phosphine derivatives .
Scientific Research Applications
Phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Phosphinecarboxylic acid, methoxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, methyl ester, oxide
- [1-Adamantyloxy(hydroxy)phosphoryl]formic acid
Uniqueness
Phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide is unique due to its specific tricyclo[3.3.1.1(3,7)]decane backbone, which imparts rigidity and stability. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
CAS No. |
72305-18-1 |
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Molecular Formula |
C11H17O5P |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
[1-adamantyloxy(hydroxy)phosphoryl]formic acid |
InChI |
InChI=1S/C11H17O5P/c12-10(13)17(14,15)16-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)(H,14,15) |
InChI Key |
ZMSQQHWYBIZGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OP(=O)(C(=O)O)O |
Origin of Product |
United States |
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